molecular formula C17H22N2O3 B1387422 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1170398-17-0

1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B1387422
CAS No.: 1170398-17-0
M. Wt: 302.37 g/mol
InChI Key: SVQDFBYCTLYNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, was synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

Future Directions

While specific future directions for this compound are not available, related compounds have shown potential for further development of tubulin polymerization inhibitors .

Biochemical Analysis

Biochemical Properties

1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . The compound may also interact with other proteins involved in cell signaling pathways, thereby influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tubulin inhibits its polymerization, thereby disrupting the mitotic spindle formation and preventing cell division . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo degradation under certain conditions . Long-term exposure to the compound may lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have distinct biological activities and contribute to the compound’s overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For example, indole derivatives may be transported into cells via organic anion transporters and distributed to various organelles, where they exert their effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may localize to the nucleus, where they interact with transcription factors and influence gene expression . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-[(5-methoxy-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-18-10-13(15-9-14(22-2)3-4-16(15)18)11-19-7-5-12(6-8-19)17(20)21/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQDFBYCTLYNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)CN3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.